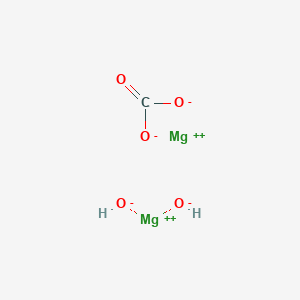

Dimagnesium;carbonate;dihydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimagnesium;carbonate;dihydroxide, also known as Magnesium Carbonate, is an inorganic salt that is a colorless or white solid . It is also referred to as Magnesite, Hydromagnesite, or Barringtonite . Hydrated forms of magnesite such as di, tri, and tetrahydrates are present as minerals . It acts as a fertilizer and as an antacid .

Synthesis Analysis

The most common magnesium carbonate forms are the anhydrous salt called magnesite (MgCO3), and the di, tri, and pentahydrates known as barringtonite (MgCO3·2H2O), nesquehonite (MgCO3·3H2O), and lansfordite (MgCO3·5H2O), respectively . Various morphologies of magnesium carbonate hydrate had been synthesized without using any organic additives by carefully adjusting the reaction temperature and time during the talc carbonation process .

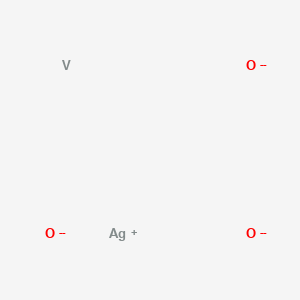

Molecular Structure Analysis

The structure determination of small molecule compounds has been extended by the development of 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) techniques . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

Upon heating, hydrated magnesium carbonates (HMCs) undergo a continuous sequence of decomposition reactions . All forms of magnesium carbonate react with acids . Magnesite crystallizes in the calcite structure wherein Mg2+ is surrounded by six oxygen atoms .

Physical And Chemical Properties Analysis

Magnesium carbonate is available as a granular powder whereas light magnesium carbonate is available as a very light powder . Both are white, odorless, and tasteless . They are insoluble in water and alcohol and are soluble in mineral acids with effervescence . When heated they are converted to MgO, losing carbon dioxide and water .

科学的研究の応用

Adsorption of Heavy Metals

Magnesium carbonate basic nanosheets have been used for the adsorption of heavy metals . This application is particularly important in environmental science for the treatment of wastewater contaminated with heavy metals.

Isolation of Carotenoids

Magnesium carbonate basic may be employed for the isolation of carotenoids from grapes during the quantification of carotenoids in grapes by reversed-phase C 30 (RP-30) HPLC-DAD-MS (ESI +) analysis .

Production of Magnesium Oxide

The primary use of magnesium carbonate is the production of magnesium oxide by calcining . This process involves heating the carbonate to high temperatures to cause it to decompose and release carbon dioxide, leaving behind magnesium oxide.

Fireproofing and Flooring

Magnesium carbonate is also used in fireproofing and flooring . In fireproofing, it can help prevent the spread of fire, while in flooring, it can provide a durable and resistant surface.

作用機序

Target of Action

The primary target of Dimagnesium Carbonate Dihydroxide is the stomach acid . It is used as an antacid for symptomatic relief of heartburn, indigestion, and upset stomach .

Mode of Action

Dimagnesium Carbonate Dihydroxide reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid in the stomach . This interaction helps to alleviate symptoms associated with excess stomach acid.

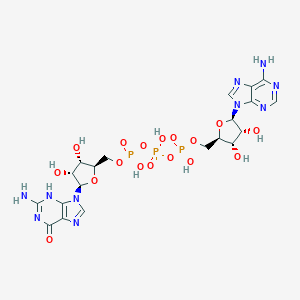

Biochemical Pathways

Magnesium, a component of Dimagnesium Carbonate Dihydroxide, plays a crucial role in over 300 enzymatic reactions in the body, including energy metabolism and nucleic acid synthesis . It is also involved in various physiological functions, and its deficiency can induce changes in biochemical pathways, increasing the risk of illness and chronic degenerative diseases .

Pharmacokinetics

About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg , and about 50% distributes to bone . Approximately 30% of magnesium is bound to proteins .

Result of Action

The result of the action of Dimagnesium Carbonate Dihydroxide is the neutralization of stomach acid, which provides relief from symptoms of heartburn, indigestion, and upset stomach .

特性

IUPAC Name |

dimagnesium;carbonate;dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRPJABTMRVCX-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Mg2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimagnesium;carbonate;dihydroxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。